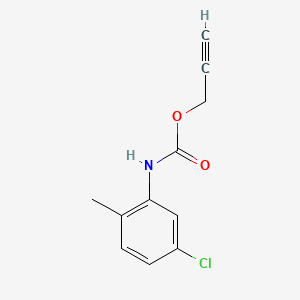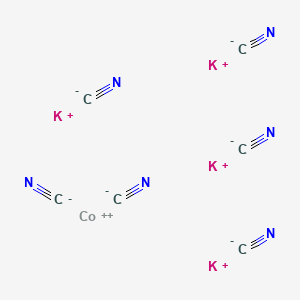
Tetrapotassium hexa(cyano-C)cobaltate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium hexa(cyano-C)cobaltate(4-) is an inorganic compound with the molecular formula C6CoN6.4K. It is a coordination complex that features cobalt in the +2 oxidation state, coordinated to six cyanide ligands, and balanced by four potassium ions. This compound is known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapotassium hexa(cyano-C)cobaltate(4-) can be synthesized through the reaction of cobalt(II) salts with potassium cyanide under controlled conditions. The general reaction involves dissolving cobalt(II) chloride in water and adding an excess of potassium cyanide solution. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated by adding ethanol .
Industrial Production Methods
In industrial settings, the production of tetrapotassium hexa(cyano-C)cobaltate(4-) involves similar principles but on a larger scale. The process typically includes the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium hexa(cyano-C)cobaltate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Scientific Research Applications
Tetrapotassium hexa(cyano-C)cobaltate(4-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in electroplating, pigment production, and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism by which tetrapotassium hexa(cyano-C)cobaltate(4-) exerts its effects involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various metal ions, influencing the compound’s reactivity and stability. The cobalt center can participate in redox reactions, making it a versatile component in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Potassium hexacyanocobaltate(III): Similar in structure but with cobalt in the +3 oxidation state.
Sodium hexacyanocobaltate(II): Similar coordination environment but with sodium ions instead of potassium.
Tetrapotassium hexacyanoferrate(II): Contains iron instead of cobalt but has a similar coordination geometry
Uniqueness
Tetrapotassium hexa(cyano-C)cobaltate(4-) is unique due to its specific coordination environment and the presence of cobalt in the +2 oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
14564-70-6 |
|---|---|
Molecular Formula |
C6CoK4N6 |
Molecular Weight |
371.43 g/mol |
IUPAC Name |
tetrapotassium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI Key |
SKFXAVHOBOUPHE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Co+2] |
Related CAS |
17632-85-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
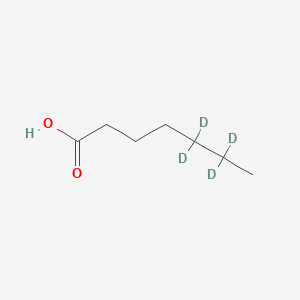
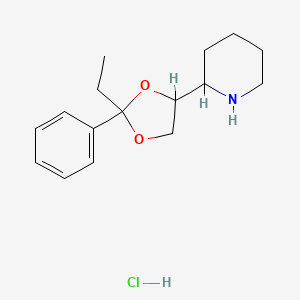


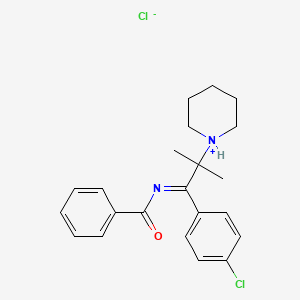
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
